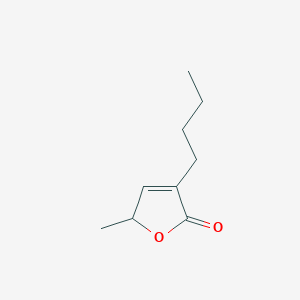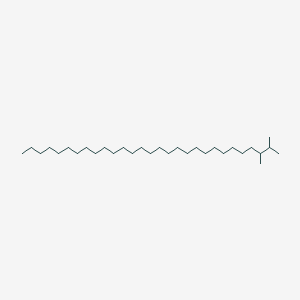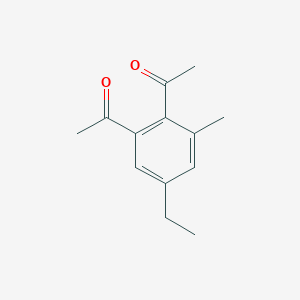![molecular formula C15H21NO4 B14332061 N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide CAS No. 108844-28-6](/img/structure/B14332061.png)
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide is an organic compound with the molecular formula C14H21NO4 It is characterized by the presence of an acetamide group attached to a propyl chain, which is further connected to a dimethoxyphenyl ring with an acetyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-(2-Acetyl-4,5-dimethoxyphenyl)propionic acid: This can be achieved through the reaction of 2-acetyl-4,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Conversion to 3-(2-Acetyl-4,5-dimethoxyphenyl)propionamide: The acid is then converted to the corresponding amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).
Acetylation: Finally, the amide is acetylated using acetic anhydride (C4H6O3) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the aromatic ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Gene Expression: Influencing gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)acetamide
- N-(2,4-Dimethylphenyl)acetamide
- 3,4-Dimethoxyphenethylamine
Uniqueness
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
108844-28-6 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC 名称 |
N-[3-(2-acetyl-4,5-dimethoxyphenyl)propyl]acetamide |
InChI |
InChI=1S/C15H21NO4/c1-10(17)13-9-15(20-4)14(19-3)8-12(13)6-5-7-16-11(2)18/h8-9H,5-7H2,1-4H3,(H,16,18) |
InChI 键 |
IGEGBSMILQPNIH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1CCCNC(=O)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)

![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)


![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)


